

Spectroscopic Profile of 1-(3-Hydroxypropyl)-4-methylpiperazine: A Technical Guide

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Compound of Interest

Compound Name: 1-(3-Hydroxypropyl)-4-methylpiperazine

Cat. No.: B1294303

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic compound **1-(3-Hydroxypropyl)-4-methylpiperazine**, a key intermediate in pharmaceutical synthesis. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the replication and verification of these findings.

Spectral Data Summary

The following tables summarize the available quantitative spectral data for **1-(3-Hydroxypropyl)-4-methylpiperazine** (CAS No: 5317-33-9).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
4.09	broad single peak	1H	-	-OH
3.77	pseudo triple peak	2H	5.3	-CH ₂ -OH
2.60	pseudo triple peak	2H	5.8	-N-CH ₂ -CH ₂ -
2.35-2.60	m	8H	-	Piperazine ring protons
2.26	s	3H	-	-CH ₃
1.70	pseudo quintuple peak	2H	5.8	-CH ₂ -CH ₂ -CH ₂ -

Solvent: CDCl₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest search, specific ¹³C NMR data for **1-(3-Hydroxypropyl)-4-methylpiperazine** is not readily available in the public domain. Researchers are advised to acquire this data experimentally.

Infrared (IR) Spectroscopy

Specific IR spectral data for **1-(3-Hydroxypropyl)-4-methylpiperazine** is not currently available in public spectral databases. However, based on its functional groups, the following characteristic absorption bands can be anticipated:

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3400 (broad)	O-H	Stretching
~2940	C-H (alkane)	Stretching
~1450	C-H (alkane)	Bending
~1100	C-O	Stretching
~1050	C-N	Stretching

Mass Spectrometry (MS)

Detailed mass spectral data, including fragmentation patterns for **1-(3-Hydroxypropyl)-4-methylpiperazine**, is not widely published. The nominal mass of the protonated molecule [M+H]⁺ would be approximately 159.26 g/mol . Experimental determination is recommended for accurate mass and fragmentation analysis.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: A 5-10 mg sample of **1-(3-Hydroxypropyl)-4-methylpiperazine** is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: A 400 MHz NMR spectrometer is utilized for data acquisition.
- ¹H NMR Acquisition:
 - A standard one-pulse sequence is used.
 - The spectral width is set to 16 ppm, centered at 6 ppm.

- A 30-degree pulse angle is applied with a relaxation delay of 1.0 seconds.
- A total of 16 scans are acquired and averaged.
- ¹³C NMR Acquisition:
 - A proton-decoupled pulse sequence (e.g., zgpg30) is employed.
 - The spectral width is set to 240 ppm, centered at 100 ppm.
 - A 30-degree pulse angle is used with a relaxation delay of 2.0 seconds.
 - A total of 1024 scans are acquired and averaged to achieve an adequate signal-to-noise ratio.
- Data Processing: The raw data (Free Induction Decay - FID) is processed with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C, followed by Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: As **1-(3-Hydroxypropyl)-4-methylpiperazine** is a liquid at room temperature, a thin film of the neat sample is prepared. A single drop of the compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is used.
- Data Acquisition:
 - A background spectrum of the clean, empty salt plates is recorded.
 - The sample is then placed in the infrared beam path.

- The spectrum is recorded over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- A total of 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

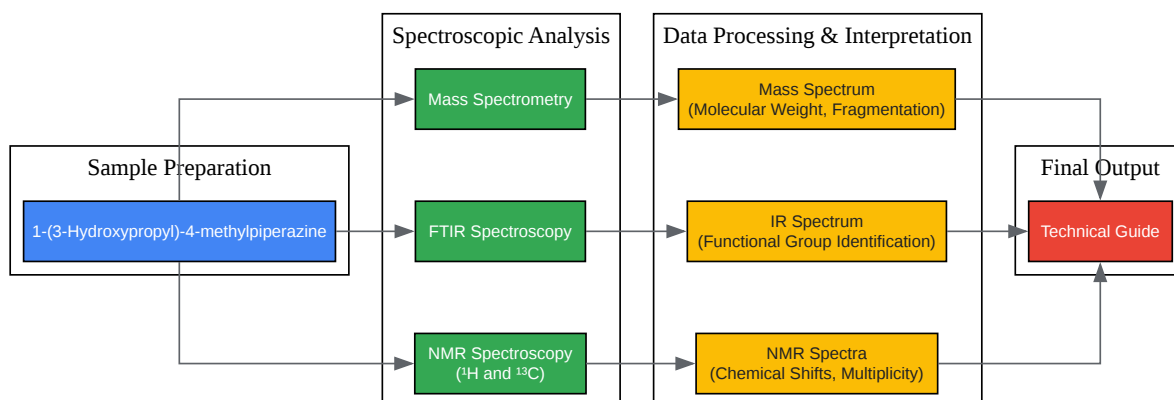
Methodology:

- Sample Preparation: A dilute solution of **1-(3-Hydroxypropyl)-4-methylpiperazine** is prepared by dissolving 1 mg of the compound in 1 mL of methanol.
- Instrumentation: A mass spectrometer with an Electron Ionization (EI) source and a quadrupole mass analyzer is used.
- Data Acquisition:
 - The sample is introduced into the ion source via direct infusion or through a gas chromatograph (GC) for volatile samples.
 - The electron energy is set to 70 eV.
 - The ion source temperature is maintained at 230 °C.
 - The mass spectrum is scanned over a mass-to-charge (m/z) range of 40-400 amu.
- Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

Visualizations

Experimental Workflow for Spectral Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of **1-(3-Hydroxypropyl)-4-methylpiperazine**.



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Caption: Workflow for Spectral Analysis of **1-(3-Hydroxypropyl)-4-methylpiperazine**.

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